molecular formula C14H12O2 B125253 4-(Benzyloxy)benzaldehyde CAS No. 151896-98-9

4-(Benzyloxy)benzaldehyde

Cat. No. B125253
M. Wt: 212.24 g/mol
InChI Key: ZVTWZSXLLMNMQC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)benzaldehyde is a chemical compound with the linear formula C6H5CH2OC6H4CHO . It is used in the synthesis of (5-fluoro-(2R*,3S*)-2,3-bis(4-hydroxyphenyl)pentanenitrile), an estrogen receptor β-selective ligand .


Synthesis Analysis

The synthesis of 4-(Benzyloxy)benzaldehyde involves several steps. It has been used in the synthesis of (5-fluoro-(2R*,3S*)-2,3-bis(4-hydroxyphenyl)pentanenitrile), an estrogen receptor β-selective ligand . Another study mentioned the synthesis of 4-(Benzyloxy)benzaldehyde-3,5-dinitrobenzohydrazone, which was characterized spectroscopically .


Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)benzaldehyde consists of two benzene rings connected by an oxygen bridge atom . The molecular formula is C14H12O2 .


Chemical Reactions Analysis

4-(Benzyloxy)benzaldehyde can undergo various chemical reactions. For instance, it can be reduced either by catalytic hydrogenation or with reducing metals in acid . It has also been used in the synthesis of estrogen receptor β-selective ligands .


Physical And Chemical Properties Analysis

4-(Benzyloxy)benzaldehyde has a molecular weight of 212.24 . It has a density of 1.1±0.1 g/cm3, a boiling point of 365.8±17.0 °C at 760 mmHg, and a melting point of 71-74 °C (lit.) .

Scientific Research Applications

Crystalline Effects on Properties

4-(Benzyloxy)benzaldehyde (BBA) exhibits significant changes in its structural shape and electronic properties when transitioning from its original crystalline to an optimized gaseous system. This impacts geometrical positions, energies, dipole moments, and nuclear magnetic resonance (NMR) properties, particularly in the aromatic systems of BBA, highlighting the substance's sensitivity to its state (Harismah, Ozkendir, & Mirzaei, 2015).

Application in Photocatalysis

The photocatalytic conversion of benzyl alcohol to benzaldehyde in aqueous media, an environmentally friendly process, utilizes graphitic carbon nitride (g-C3N4). This application demonstrates the potential of 4-(Benzyloxy)benzaldehyde in sustainable chemistry, highlighting its role in selective synthesis aided by efficient lighting sources like LEDs (Lima et al., 2017).

Catalytic Oxidation Processes

Benzaldehyde, derived from benzyl alcohol, finds extensive use in various industries. Enhancing the oxidative properties of catalysts like mesoporous Ti-SBA-15 has shown significant increases in benzyl alcohol conversion, highlighting the role of 4-(Benzyloxy)benzaldehyde in catalytic processes (Sharma, Soni, & Dalai, 2012).

Bioproduction in Bioreactors

The bioproduction of benzaldehyde, which features an apricot and almond-like aroma, uses microbial biotransformation processes. This includes the utilization of Pichia pastoris yeast, indicating 4-(Benzyloxy)benzaldehyde's potential in the flavor industry, especially in bioreactors for enhanced production (Craig & Daugulis, 2013).

Nanoparticle Catalysis

NiFe2O4 nanoparticles, synthesized for catalytic applications, demonstrate efficiency in the oxidation of benzyl alcohol to benzaldehyde. The study highlights the potential for these nanoparticles to catalyze reactions involving 4-(Benzyloxy)benzaldehyde under milder conditions (Iraqui, Kashyap, & Rashid, 2020).

Safety And Hazards

4-(Benzyloxy)benzaldehyde may be harmful if inhaled, absorbed through the skin, or swallowed. It may cause skin, eye, and respiratory tract irritation .

properties

IUPAC Name

4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTWZSXLLMNMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063441
Record name Benzaldehyde, 4-(phenylmethoxy)-
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)benzaldehyde

CAS RN

4397-53-9
Record name 4-(Benzyloxy)benzaldehyde
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Record name Benzaldehyde, 4-(phenylmethoxy)-
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Record name 4-(Benzyloxy)benzaldehyde
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Record name 4-(Benzyloxy)benzaldehyde
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Record name Benzaldehyde, 4-(phenylmethoxy)-
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Record name Benzaldehyde, 4-(phenylmethoxy)-
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Record name 4-benzyloxybenzaldehyde
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Synthesis routes and methods I

Procedure details

In an acetonitrile (30 mL) solvent, benzyl bromide (1.95 mL, 16.40 mmol) was added to a solution including 4-hydroxybenzaldehyde (2.0 g, 16.38 mmol) and potassium carbonate (3.40 g, 24.60 mmol), and then, the reaction mixture was refluxed for 1.5 hours. After cooling, the reaction mixture was distributed between methylene chloride and water. An organic layer was dried by using MgSO4, and filtered. A filtrate was evaporated, and water was added to the resultant solid. The solid was filtered and washed with water to obtain 4-(benzyloxy)benzaldehyde (3.082 g, 88.7%).
Quantity
30 mL
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1.95 mL
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2 g
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3.4 g
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Synthesis routes and methods II

Procedure details

Potassium Carbonate (678 g, 4.91 mol) was added to a solution of 4-hydroxybenzaldehyde (200 g, 1.63 mol) in DMF (2 L) followed to the addition of benzyl bromide (214 mL, 1.80 mol) at 0° C. and stirred for 18 h at RT. After completion, the reaction mixture was poured into ice water (3 L), filtered the solid and dried to get 4-(benzyloxy)benzaldehyde (230 g, 66%).
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678 g
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200 g
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2 L
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214 mL
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ice water
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3 L
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)benzaldehyde
Reactant of Route 2
4-(Benzyloxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)benzaldehyde
Reactant of Route 6
4-(Benzyloxy)benzaldehyde

Citations

For This Compound
396
Citations
AR Kennedy, ZR Kipkorir, CI Muhanji… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound, C14H12O2, has an essentially planar conformation with the two aromatic rings forming a dihedral angle of 5.23 (9) and the aldehyde group lying in the plane of its …
Number of citations: 9 scripts.iucr.org
K Harismah, OM Ozkendir, M Mirzaei - Zeitschrift für Naturforschung …, 2015 - degruyter.com
The properties of 4-(benzyloxy)benzaldehyde (BBA), as a pharmaceutically important compound, have been investigated through the density functional theory (DFT) calculations. The …
Number of citations: 12 www.degruyter.com
MTH Tarafder, M Islam, KA Crouse… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C15H15N3OS, the thiosemicarbazone group adopts an E configuration with respect to the C=N bond. The benzaldehyde thiosemicarbazone fragment is almost …
Number of citations: 11 scripts.iucr.org
R Singh, P Rawat, A Gautam, M Kumar… - Journal of Molecular …, 2023 - Elsevier
The 4–(Benzyloxy) benzaldehyde–3, 5–dinitrobenzohydrazone (3) has been synthesized spectroscopically, characterized and its antitubercularactivity has been evaluated. All the …
Number of citations: 0 www.sciencedirect.com
A Kumar, P Rawat, V Baboo, D Verma… - Journal of Molecular …, 2013 - Elsevier
In the present work, a detailed spectroscopic analysis of 4-(benzyloxy)benzaldehyde thiosemicarbazone (3) has been carried out using 1 H NMR, 13 C NMR, UV–Visible and FT-IR …
Number of citations: 4 www.sciencedirect.com
B Jana, A Chatterjee, D Roy, S Ghorai, D Pan… - Carbohydrate …, 2022 - Elsevier
Utilization of biomolecules encapsulated nano particles is currently originating ample attention to generate unconventional nanomedicines in antiviral research. Zinc oxide nanoparticle …
Number of citations: 19 www.sciencedirect.com
S Jun - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
The title compound, C20H17N3O3, was prepared by the reaction of 4-(benzyloxy)benzaldehyde and 1-(4-nitrophenyl)hydrazine. In the crystal structure, the central benzene ring makes …
Number of citations: 3 scripts.iucr.org
DK Sharma, A Jayashree, B Narayana… - Rasayan Journal of …, 2016 - researchgate.net
The title compound 2-(4-(Benzyloxy) phenyl)-4, 5-diphenyl-1H-imidazole was synthesized by a mixture of benzil (0.210 g, 1 mmol), 4-(Benzyloxy) benzaldehyde (0.212 g, 1 mmol), …
Number of citations: 4 www.researchgate.net
M Welsch, NP Buu-Hoi, G Dechamps… - … des seances de l' …, 1952 - pubmed.ncbi.nlm.nih.gov
[Preliminary note on the anti-tuberculosis activity of 4-benzyloxy-benzaldehyde thiosemicarbazone on the guinea pig] [Preliminary note on the anti-tuberculosis activity of 4-benzyloxy-benzaldehyde …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
H Gan, X Liu, Z Fang, K Guo - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title molecule, C17H12N2O, the dihedral angle between the two benzene rings is 84.98 (10). The dicyanoethylene group is coplanar with the benzene ring to which it is bonded. …
Number of citations: 1 scripts.iucr.org

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